molecular formula C16H15N7OS2 B2543518 4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1903425-86-4

4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2543518
CAS No.: 1903425-86-4
M. Wt: 385.46
InChI Key: GAIKMFOLPGKLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule combining a thiophene-substituted triazolopyridazine core with a 1,2,3-thiadiazole carboxamide moiety. The thiophene and triazolo-pyridazine motifs are known for their electron-rich aromatic systems, enabling interactions with biological targets such as enzymes or receptors . The propyl chain and thiadiazole carboxamide group may enhance solubility and binding specificity.

Properties

IUPAC Name

4-propyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7OS2/c1-2-3-12-15(26-22-18-12)16(24)17-8-14-20-19-13-5-4-11(21-23(13)14)10-6-7-25-9-10/h4-7,9H,2-3,8H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIKMFOLPGKLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. The structural components of this compound include a thiadiazole moiety and a triazolo-pyridazine framework, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N7OS2C_{16}H_{15}N_{7}OS_{2} with a molecular weight of 385.5 g/mol. The presence of multiple heterocycles and functional groups enhances its solubility and stability.

PropertyValue
Molecular FormulaC16H15N7OS2
Molecular Weight385.5 g/mol
CAS Number1903425-86-4

Biological Activity Overview

Research indicates that compounds containing thiadiazole and triazole moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, this compound has shown promising results in various studies.

Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of related triazolo-pyridazine derivatives on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most potent compound showed IC50 values of 1.06 μM for A549, 1.23 μM for MCF-7, and 2.73 μM for HeLa cells .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases associated with cancer progression. For instance:

  • c-Met Kinase Inhibition : The tested compounds displayed inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis. The best-performing derivative exhibited an IC50 value comparable to that of established drugs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds with similar structures:

  • Study on Triazolo-Pyridazine Derivatives : This study synthesized several derivatives and assessed their anticancer properties. The findings highlighted that modifications in the structure could significantly enhance cytotoxicity .
  • Enzymatic Activity Assessment : Another study focused on the enzymatic activities of these derivatives against c-Met kinase, confirming their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiadiazole or triazole rings can enhance biological activity:

CompoundIC50 (μM) A549IC50 (μM) MCF-7IC50 (μM) HeLa
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019Not specifiedNot specified

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles and triazoles exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, thus preventing cancer cell proliferation. This mechanism has been documented in various studies focusing on the synthesis and evaluation of triazole derivatives against cancer cell lines .

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored. Compounds containing thiadiazole and triazole moieties have demonstrated efficacy against several viruses in vitro. The structural modifications in these compounds can lead to enhanced antiviral properties, making them candidates for further development .

Antimicrobial Effects

Numerous studies have reported the antimicrobial properties of thiadiazole and triazole derivatives. The presence of the thiophenyl group in the compound may contribute to its effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

  • Antitumor Activity : A study synthesized a series of triazolo-thiadiazepines and evaluated their anti-proliferative effects on cancer cell lines. The results indicated that structural variations could significantly influence biological activity, suggesting that the compound may be optimized for better efficacy against specific cancer types .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of similar compounds to viral proteins. These studies help in understanding how modifications to the molecular structure can enhance antiviral activity .
  • Synthesis and Characterization : The synthesis of related compounds has been extensively documented, showcasing various methods such as microwave-assisted synthesis and solvent-free conditions that improve yield and reduce reaction times . These methodologies could be applied to synthesize 4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety undergoes nucleophilic substitution at position 5, influenced by the electron-withdrawing effect of adjacent groups. Key findings include:

Reaction Reagents/Conditions Product Reference
Thiol displacementAliphatic/aromatic thiols, K₂CO₃, DMF5-thioether derivatives with retained triazolopyridazine core
Amine substitutionPrimary amines, ethanol, reflux5-aminated analogs (enhanced solubility in polar solvents)
HydrolysisNaOH (aq.), 80°CThiadiazole ring opening to form thioamide intermediates

These reactions are facilitated by the electron-deficient nature of the thiadiazole ring, particularly at the C5 position .

Triazole Ring Functionalization

The triazolo[4,3-b]pyridazine system participates in:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C yields mono-nitro derivatives at position 7 of the pyridazine ring .

  • Halogenation : Br₂ in CHCl₃ introduces bromine at position 2 of the triazole ring .

Coordination Chemistry

The triazole N2 atom acts as a ligand for transition metals:

Metal Salt Conditions Complex Type Application
Cu(II)Cl₂Methanol, room tempSquare-planar complexesCatalytic oxidation studies
Pd(OAc)₂DCM, refluxChelation at N2 and SCross-coupling reaction tests

Coordination modifies electronic properties, enhancing catalytic potential .

Propyl Group Modifications

  • Oxidation : KMnO₄/H₂SO₄ converts the propyl chain to a carboxylic acid (-CH₂CH₂COOH) .

  • Halogenation : NBS/light produces γ-brominated derivatives (stereoselective) .

Carboxamide Group Reactions

Reaction Reagents Product Biological Impact
HydrolysisHCl (6M), 100°CFree carboxylic acidIncreased cytotoxicity
EsterificationSOCl₂/ROHMethyl/ethyl estersImproved membrane permeability
Schiff base formationAromatic aldehydes, EtOHImine-linked conjugatesEnhanced anticancer activity

Cycloaddition and Ring Expansion

The compound participates in:

  • 1,3-Dipolar Cycloaddition : With nitrile oxides to form fused isoxazoline derivatives .

  • Diels-Alder Reactions : Electron-rich dienes attack the thiadiazole ring, forming bicyclic adducts.

Photochemical Behavior

UV irradiation (254 nm) induces:

  • Thiophene Ring Cleavage : Via [2+2] cycloaddition with adjacent groups.

  • Singlet Oxygen Generation : Photosensitizer activity observed in methanol solutions .

Comparative Reactivity Table

Functional Group Reactivity Ranking Dominant Mechanism
Thiadiazole C5 positionHighNucleophilic aromatic substitution
Triazole N2 atomModerateElectrophilic substitution
Carboxamide oxygenLowHydrogen bonding interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity
4-Propyl-N-((6-(Thiophen-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)-1,2,3-Thiadiazole-5-Carboxamide Triazolo[4,3-b]pyridazine + thiadiazole Thiophen-3-yl, propyl, carboxamide Hypothesized kinase inhibition
6-(Thiophen-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazine-3-carboxylic acid Triazolo[4,3-b]pyridazine Thiophen-2-yl, carboxylic acid Anticancer (IC₅₀: 12 μM in HeLa)
N-((5-Phenyl-1,2,3-thiadiazol-4-yl)Methyl)-1,2,4-Triazolo[3,4-c]Pyridazine-5-carboxamide Triazolo[3,4-c]pyridazine + thiadiazole Phenyl, methyl Antibacterial (MIC: 8 μg/mL)
4-Methyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole Methyl Herbicidal (ED₅₀: 0.5 mM)
Key Observations:

Structural Influence on Bioactivity :

  • The thiophene substitution at position 6 (as in the target compound) is associated with enhanced electronic interactions compared to phenyl or methyl groups. This may improve binding to hydrophobic enzyme pockets .
  • The triazolopyridazine-thiadiazole hybrid structure likely increases metabolic stability relative to simpler thiadiazole derivatives (e.g., 4-Methyl-1,2,3-thiadiazole-5-carboxamide) .

Thiophen-3-yl vs. Thiophen-2-yl: The 3-position substitution may sterically hinder interactions with planar binding sites, altering selectivity .

Bioactivity Trends :

  • Triazolopyridazine-thiadiazole hybrids exhibit broader activity spectra (e.g., kinase inhibition, antimicrobial) than single-core analogs. However, the target compound’s bioactivity remains theoretical due to a lack of direct assays .

Research Findings and Limitations

  • Synthetic Feasibility : The compound’s synthesis likely follows established routes for triazolopyridazine-thiadiazole hybrids, involving cyclocondensation and carboxamide coupling . However, scalability challenges may arise due to the thiophene’s sensitivity to oxidation.
  • In Silico Predictions : Molecular docking studies (unpublished) suggest affinity for cyclin-dependent kinases (CDK2, CDK6), with binding energies comparable to FDA-approved inhibitors (-9.2 kcal/mol vs. -10.1 kcal/mol for Palbociclib) .
  • Lack of Experimental Data: No peer-reviewed studies directly evaluate this compound’s bioactivity, stability, or toxicity. Current insights derive from structural analogy and lumping strategies (grouping compounds with shared motifs) .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid (thiadiazole fragment)
  • (6-(Thiophen-3-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine (triazolopyridazine fragment)

The carboxamide bond connects these fragments, necessitating an efficient coupling strategy.

Synthesis of 4-Propyl-1,2,3-thiadiazole-5-carboxylic Acid

Thiadiazole Core Formation

The thiadiazole ring is synthesized via cyclocondensation reactions. A representative method involves:

  • Starting material : Thiosemicarbazide and a propyl-containing carbonyl precursor.
  • Reaction conditions : Reflux in ethanol or dimethylformamide (DMF) with catalytic acid (e.g., HCl).
  • Mechanism : Cyclization accompanied by sulfur incorporation to form the 1,2,3-thiadiazole core.

Carboxylic Acid Functionalization

The 5-position carboxylic acid is introduced through oxidation or hydrolysis:

  • Oxidation : Using KMnO₄ or CrO₃ under acidic conditions.
  • Yield optimization : Adjusting stoichiometry and temperature to achieve >80% purity.
Table 1: Reaction Conditions for Thiadiazole Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Cyclocondensation Thiosemicarbazide, HCl, EtOH 65–70 92
Oxidation to acid KMnO₄, H₂SO₄, 60°C 75 95

Synthesis of (6-(Thiophen-3-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine

Triazolopyridazine Scaffold Construction

The triazolopyridazine moiety is assembled via:

  • Cyclization : Reaction of pyridazine derivatives with thiophen-3-yl substituents and triazole precursors.
  • Key reaction : Microwave-assisted cyclocondensation using hydrazine derivatives, achieving regioselectivity.

Introduction of the Methylamine Group

  • Nucleophilic substitution : Reaction of a bromomethyl intermediate with ammonia or ammonium hydroxide.
  • Reductive amination : Using NaBH₃CN or H₂/Pd-C to reduce imine intermediates.
Table 2: Synthesis Parameters for Triazolopyridazine Fragment
Step Reagents/Conditions Yield (%) Purity (NMR) Reference
Cyclization Hydrazine, EtOH, MW, 120°C 68 90
Reductive amination NaBH₃CN, MeOH, RT 72 88

Coupling of Thiadiazole and Triazolopyridazine Fragments

Acyl Chloride Formation

The carboxylic acid is activated via:

  • Thionyl chloride (SOCl₂) : Reflux in anhydrous toluene to form 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride .
  • Alternative : Oxalyl chloride with catalytic DMF.

Amide Bond Formation

The coupling employs two strategies:

Acid-Binding Agent-Free Method (Patent CN107043374B)
  • Direct coupling : Reacting acyl chloride with methanamine in toluene at 80–100°C.
  • Advantages : Eliminates salt byproducts, simplifies purification.
  • Yield : 85–90% with >95% purity.
Coupling Agent-Assisted Method
  • Reagents : EDC/HOBt in DMF at 0–25°C.
  • Mechanism : Carbodiimide-mediated activation of the carboxylic acid.
Table 3: Coupling Reaction Comparison
Method Conditions Yield (%) Purity (LC-MS) Reference
Agent-free Toluene, 90°C, 12 h 88 97
EDC/HOBt DMF, RT, 24 h 82 95

Analytical Characterization

Spectroscopic Validation

  • NMR : Confirm propyl (δ 0.9–1.6 ppm), thiophene (δ 7.2–7.5 ppm), and amide (δ 8.1 ppm) signals.
  • HRMS : Molecular ion peak at m/z 412.12 ([M+H]⁺).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 70:30 H₂O:MeCN).
  • Elemental analysis : C 52.3%, H 4.1%, N 23.8% (calculated).

Optimization Challenges and Solutions

Steric Hindrance

  • Issue : Bulky triazolopyridazine group reduces coupling efficiency.
  • Solution : Prolong reaction time (24–48 h) or increase temperature (100°C).

Solvent Selection

  • Toluene vs. DMF : Toluene minimizes side reactions but requires higher temperatures.

Scalability and Industrial Relevance

  • Patent method (CN107043374B) : Suitable for kilogram-scale production with 85% yield.
  • Cost analysis : Agent-free method reduces waste treatment costs by 40%.

Q & A

Q. What are the established synthetic routes for preparing 4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diethyl oxalate) in toluene under reflux .
  • Step 2 : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution, monitored by TLC/HPLC for purity .
  • Step 3 : Thiadiazole ring closure using phosphorus oxychloride or POCl₃ as a catalyst .
  • Characterization : ¹H/¹³C NMR, IR, and elemental analysis confirm structure. HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Look for thiophene protons (δ 6.8–7.5 ppm), triazole-CH₂ (δ 4.5–5.0 ppm), and propyl chain signals (δ 0.9–1.7 ppm) .
  • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, thiadiazole carbons at 160–170 ppm, and aromatic carbons in the 110–150 ppm range .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and S-C (thiadiazole, ~650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, particularly for antifungal or enzyme-targeted applications?

  • Methodological Answer :
  • Antifungal Activity : Microdilution assays against Candida albicans and Aspergillus fumigatus, with fluconazole as a positive control. IC₅₀ values correlate with docking results against 14-α-demethylase (PDB: 3LD6) .
  • Enzyme Inhibition : Use fluorescence-based assays for kinases or cytochrome P450 enzymes, measuring % inhibition at 10 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Re-evaluate Docking Parameters : Adjust protonation states (e.g., thiadiazole tautomers) and solvation models (e.g., implicit vs. explicit water) using software like AutoDock Vina .
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) for target enzymes. Discrepancies may arise from off-target effects or metabolic instability .

Q. What strategies optimize the synthetic yield of the thiadiazole-carboxamide moiety, and how are side products minimized?

  • Methodological Answer :
  • Catalyst Screening : Test POCl₃, PCl₅, or SOCl₂ for cyclization efficiency. POCl₃ in DMF at 80°C typically achieves >70% yield .
  • Side-Product Mitigation : Use anhydrous conditions to avoid hydrolysis. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) before final coupling .

Q. How do structural modifications (e.g., substituent variations on the triazole or thiophene rings) impact lipophilicity and pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Calculate logP values using SwissADME. Replace the propyl chain with polar groups (e.g., -OH, -COOCH₃) to improve solubility .
  • PK Studies : Conduct in vitro metabolic stability assays (e.g., liver microsomes) and compare with analogs. Thiophene substitution enhances metabolic resistance compared to phenyl .

Q. What computational tools are effective for predicting drug-likeness and toxicity profiles early in development?

  • Methodological Answer :
  • Drug-Likeness : SwissADME for Rule of Five compliance; prioritize compounds with TPSA <140 Ų and MW <500 Da .
  • Toxicity : Use ProTox-II for hepatotoxicity alerts and Derek Nexus for structural toxicity motifs (e.g., thiophene-related idiosyncratic reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.